![molecular formula C16H14N2O6 B6602454 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid CAS No. 2229976-20-7](/img/structure/B6602454.png)
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is an intriguing compound with multifaceted applications in scientific research. It's a complex molecule featuring several reactive sites and functional groups, making it a versatile candidate in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid, you typically start with a precursor that includes the piperidinyl and isoindolyl moieties. Key steps involve:
Condensation reactions: These steps form the cyclic structures.
Oxidation and reduction processes: Adjust the oxidation states of various functional groups.
Esterification and hydrolysis: Fine-tuning the carboxylate groups.
Industrial Production Methods: Industrial-scale production leverages:
Catalysts: To improve yield and selectivity.
High-pressure reactors: To control reaction conditions and improve reaction rates.
Purification methods: Such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid undergoes various types of reactions including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminium hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Addition: Particularly with strong nucleophiles.
Oxidation reagents: Potassium permanganate, hydrogen peroxide.
Reduction reagents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, methanol, acetic acid.
Conditions: Elevated temperatures and pressures for enhanced reaction rates.
Major Products Formed
Common reaction products include various derivatives where piperidinyl and isoindolyl rings are modified, maintaining the structural integrity of the core compound.
Wissenschaftliche Forschungsanwendungen
This compound is incredibly versatile across multiple research domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies on enzyme interactions and cellular processes.
Medicine: Investigated for potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and coatings.
Wirkmechanismus
The compound interacts with specific molecular targets, typically through binding interactions with enzymes or receptors. These interactions can modulate biochemical pathways, leading to alterations in cellular function. Key pathways influenced include:
Signal transduction: Impacting cell communication and response.
Metabolic pathways: Altering metabolic flux and energy production.
Vergleich Mit ähnlichen Verbindungen
Compared to other derivatives with similar structural motifs, 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid stands out due to its unique combination of reactivity and stability. Similar compounds include:
3-(2,6-dioxopiperidin-3-yl)propanoic acid: Lacks the isoindolyl moiety, altering its reactivity.
4-phenyl-2,6-dioxopiperidine-3-carboxylic acid: Similar backbone with different functional groups, impacting its biological activity.
Each of these similar compounds showcases distinct properties, underscoring the unique characteristics of this compound in scientific research and application.
Eigenschaften
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-11-6-5-10(14(22)17-11)18-15(23)9-3-1-2-8(4-7-12(20)21)13(9)16(18)24/h1-3,10H,4-7H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBLLJRGNGJTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)
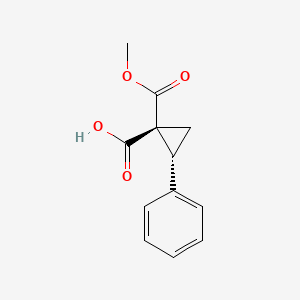
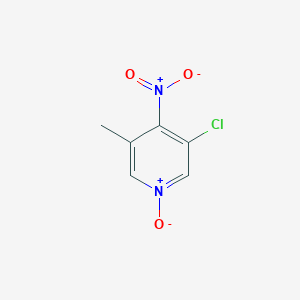
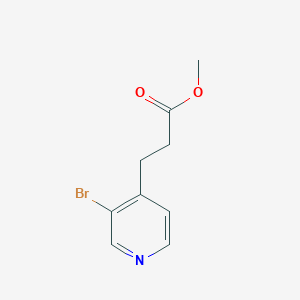


![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)
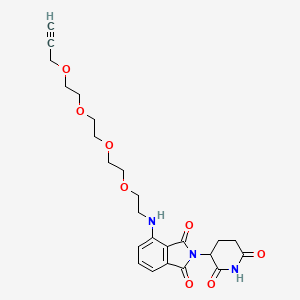
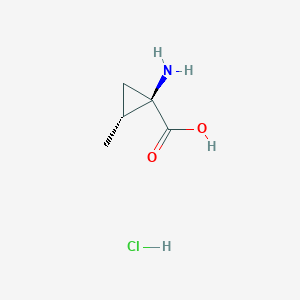
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
